2-(Oxazinan-2-yl)ethanamine
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Overview
Description
2-(Oxazinan-2-yl)ethanamine is an organic compound with the molecular formula C6H14N2O It is a derivative of oxazinanone and contains an ethanamine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of 2-(Oxazinan-2-yl)ethanamine can be achieved through several synthetic routes. One common method involves the intramolecular cyclization of amino acid-derived diazoketones. This reaction is typically catalyzed by silica-supported perchloric acid (HClO4) and proceeds under mild conditions with methanol as the solvent . The reaction setup is straightforward, involving the mixing of all reagents without the need for extensive work-up before purification.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using similar synthetic routes. The process involves the use of eco-friendly catalysts and solvents to ensure high yields and purity of the final product. The reaction conditions are optimized to avoid hazardous chemicals and high-temperature or high-pressure conditions, making the process safer and more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
2-(Oxazinan-2-yl)ethanamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazinanone derivatives.
Reduction: Reduction reactions can convert the compound into its amine derivatives.
Substitution: The ethanamine group can undergo nucleophilic substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.
Major Products
The major products formed from these reactions include oxazinanone derivatives, amine derivatives, and substituted ethanamine compounds.
Scientific Research Applications
2-(Oxazinan-2-yl)ethanamine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of various heterocyclic compounds.
Industry: The compound is used in the synthesis of fine chemicals and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-(Oxazinan-2-yl)ethanamine involves its interaction with specific molecular targets. For example, as a leukotriene A4 hydrolase inhibitor, it binds to the enzyme’s active site, preventing the conversion of leukotriene A4 to leukotriene B4. This inhibition reduces inflammation and has potential therapeutic benefits in respiratory diseases .
Comparison with Similar Compounds
Similar Compounds
2-(Oxazolyl)ethanamine: Another compound with similar structural features but different biological activities.
2-(4-Oxazolyl)ethanamine: Known for its role as a histamine H2-receptor agonist.
Uniqueness
2-(Oxazinan-2-yl)ethanamine is unique due to its specific interactions with leukotriene A4 hydrolase and TRPA1 receptors, making it a valuable compound in medicinal chemistry research. Its versatility in undergoing various chemical reactions also adds to its uniqueness.
Properties
IUPAC Name |
2-(oxazinan-2-yl)ethanamine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14N2O/c7-3-5-8-4-1-2-6-9-8/h1-7H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HVDGJEAETHCPMX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCON(C1)CCN |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
130.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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